二间甲苯基氧化膦

描述

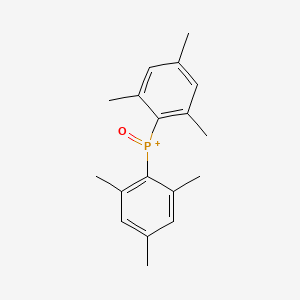

Dimesitylphosphine oxide is a chemical compound with the molecular formula C18H22OP . It is also known by other names such as bis(2,4,6-trimethylphenyl)phosphine oxide .

Synthesis Analysis

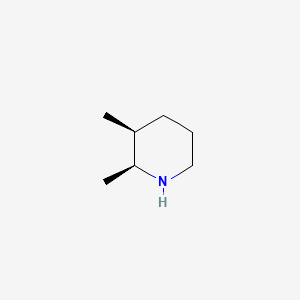

The synthesis of saturated heterocyclic dimethyl phosphine oxides (derivatives of azetidine, pyrrolidine, piperidine, and morpholine) has been reported . The key steps of the synthesis relied on the reactions of HP(O)Me2, i.e., the phospha-Mannich (the Kabachnik-Fields-type) condensation with cyclic imines or monoprotected diamines, palladium-catalyzed reactions of alkenyl halides or triflates (generated from cyclic ketones), as well as base-mediated nucleophilic substitution, Michael addition, or oxirane ring opening .

Molecular Structure Analysis

The molecular structure of Dimesitylphosphine oxide consists of 18 carbon atoms, 22 hydrogen atoms, and 1 phosphorus atom . The exact mass of the molecule is 285.140827319 g/mol .

Chemical Reactions Analysis

Dimesitylphosphine oxide can undergo various chemical reactions. For instance, it has been shown to readily undergo [3+2] cycloaddition with various electron-poor alkynes and alkenes .

Physical And Chemical Properties Analysis

Dimesitylphosphine oxide has a molecular weight of 285.3 g/mol . It has a computed XLogP3-AA value of 4.7, indicating its lipophilicity . It has no hydrogen bond donor count and one hydrogen bond acceptor count .

科学研究应用

二间甲苯基氧化膦的科研应用

合成与氧化还原性质二间甲苯基氧化膦已用于新型氧化还原体系的合成。这些体系涉及三间甲苯基膦型亚结构,充当可逆氧化还原位点。此类化合物在循环伏安图中表现出氧化还原波,表明它们作为稳定氧化还原体系的潜力 (佐佐木、村上和吉藤,2006).

路易斯对反应动力学研究在动力学和计算研究中,研究了二间甲苯基氧化膦在桥联路易斯对中与一氧化氮的反应。这项研究提供了对典型受阻路易斯对激活双原子分子的机理细节的见解 (佩雷拉等人,2014).

金属配合物的结构研究二间甲苯基氧化膦在铂和钯配合物的合成和结构分析中至关重要。它的空间位阻和其他性质已经过检验,为金属-配体相互作用提供了宝贵的见解 (佩尔查尔等人,2002).

催化应用涉及二间甲苯基氧化膦的仲膦氧化物-金(I)配合物在均相催化中显示出前景。这些配合物已应用于典型的烯炔环异构化和羟基环化反应,表明应用领域广泛 (施罗德等人,2014).

密度泛函理论研究二间甲苯基氧化膦已在氢氧基膦化合物的二聚体中得到研究。此类研究通过密度泛函理论揭示了这些二聚体的结构和热力学稳定性,加深了我们对其化学性质的理解 (巴宾、普里亚兹尼尤克和乌斯蒂纽克,2008).

安全和危害

Dimesitylphosphine oxide is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

作用机制

Target of Action

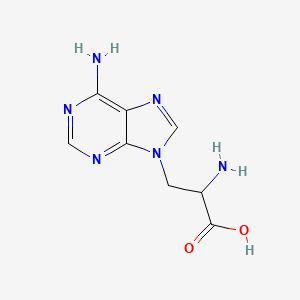

Dimesitylphosphine oxide is a type of organophosphorus compound Similar compounds, such as dimethylphosphine oxide, are known to interact with various biological targets .

Mode of Action

It’s known that phosphine oxides, in general, can participate in various chemical reactions due to their unique structure . They can act as ligands in coordination chemistry, forming complexes with metal ions. They can also participate in organic reactions as reagents or catalysts .

Biochemical Pathways

Phosphine oxides are known to participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Similar compounds, such as dimethylphosphine oxide, are known to have specific pharmacokinetic properties .

Result of Action

Phosphine oxides, in general, are known to participate in various chemical reactions, potentially leading to various molecular and cellular effects .

属性

IUPAC Name |

oxo-bis(2,4,6-trimethylphenyl)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22OP/c1-11-7-13(3)17(14(4)8-11)20(19)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKCCMXBAIKMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[P+](=O)C2=C(C=C(C=C2C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22OP+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505218 | |

| Record name | Oxobis(2,4,6-trimethylphenyl)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimesitylphosphine oxide | |

CAS RN |

23897-16-7 | |

| Record name | Oxobis(2,4,6-trimethylphenyl)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

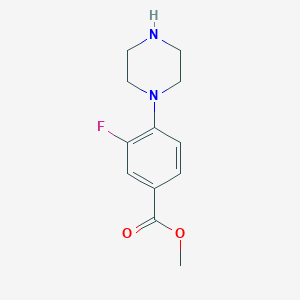

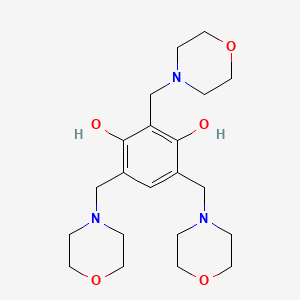

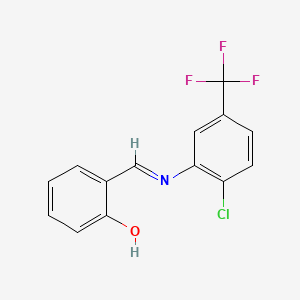

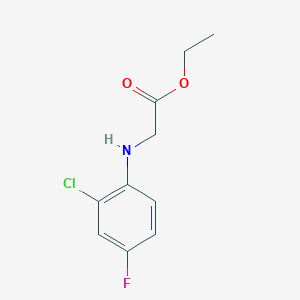

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate](/img/structure/B3050065.png)